17beta-Hydroxy-5alpha-androstan-3-one cyclohexanecarboxylate
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Overview
Description
17beta-Hydroxy-5alpha-androstan-3-one cyclohexanecarboxylate is a steroid ester and a 3-oxo-5alpha-steroid.
Scientific Research Applications
Configurational Analysis and Binding Affinities
Research demonstrates that various isomers of 5alpha-androstane derivatives, including 17beta-hydroxy-5alpha-androstan-3-one, exhibit different binding affinities to the androgen receptor. The introduction of certain substituents can significantly alter these affinities, highlighting their potential in the study of androgen receptor interactions (Tapolcsányi et al., 2001).
Metabolism and Identification of Metabolites
The metabolism of 5alpha-androstane derivatives, including the identification and characterization of their urinary metabolites, is a key area of study. This research is crucial for understanding the metabolic pathways and potential therapeutic or diagnostic applications of these compounds (Kohler et al., 2007).
Synthesis and Evaluation of Derivatives
The synthesis and evaluation of novel derivatives of 5alpha-androstan-17-one provide insights into their anabolic and androgenic activities. This research aids in the development of compounds with specific biological activities and potential therapeutic applications (Reyes-Moreno et al., 2009).
Enzyme Inhibition Studies
Studies on compounds derived from 5alpha-androstane, including 17beta-hydroxy-5alpha-androstan-3-one, have been conducted to evaluate their potential as inhibitors of specific enzymes. These compounds may serve as models for developing inhibitors with therapeutic applications, particularly in hormonal regulation and cancer treatment (Bellavance et al., 2009).
Neurological Applications
Certain derivatives of 5alpha-androstan-3-one have shown potential in neurological applications, such as modulating GABA(A) receptors, which could lead to the development of new treatments for conditions like epilepsy and anxiety (Runyon et al., 2009).
Hormonal Pathways and Endocrine Disruption
The study of 5alpha-androstan-3-one derivatives contributes to our understanding of hormonal pathways and potential endocrine disruption. This research is crucial in the context of developmental biology and reproductive health (Omoto et al., 2005).
properties
CAS RN |
20592-38-5 |
---|---|
Product Name |
17beta-Hydroxy-5alpha-androstan-3-one cyclohexanecarboxylate |
Molecular Formula |
C26H40O3 |
Molecular Weight |
400.6 g/mol |
IUPAC Name |
[(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] cyclohexanecarboxylate |
InChI |
InChI=1S/C26H40O3/c1-25-14-12-19(27)16-18(25)8-9-20-21-10-11-23(26(21,2)15-13-22(20)25)29-24(28)17-6-4-3-5-7-17/h17-18,20-23H,3-16H2,1-2H3/t18-,20-,21-,22-,23-,25-,26-/m0/s1 |
InChI Key |
YOVFVQWNQMEMNF-LVYWIKMTSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4OC(=O)C5CCCCC5)C |
SMILES |
CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4OC(=O)C5CCCCC5)C |
Canonical SMILES |
CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4OC(=O)C5CCCCC5)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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